molecular formula C12H16O2 B8793060 3-(Cyclohexyloxy)phenol CAS No. 118163-40-9

3-(Cyclohexyloxy)phenol

Cat. No.: B8793060
CAS No.: 118163-40-9
M. Wt: 192.25 g/mol
InChI Key: VVRPFXQRPVWQCD-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)phenol (CAS: 1943-95-9), also known as 3-cyclohexylphenol or m-cyclohexylphenol, is a phenolic compound featuring a cyclohexyl ether group substituted at the meta position of the aromatic ring . Its molecular formula is $ \text{C}{12}\text{H}{16}\text{O}_2 $, with a molecular weight of 192.26 g/mol. The cyclohexyl group enhances lipophilicity, influencing solubility and reactivity compared to simpler phenols. This compound is utilized in organic synthesis, pharmaceuticals, and materials science, though its specific applications are less documented than its structural analogs .

Properties

CAS No.

118163-40-9

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-cyclohexyloxyphenol

InChI

InChI=1S/C12H16O2/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11,13H,1-3,6-7H2

InChI Key

VVRPFXQRPVWQCD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=CC(=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 4-Cyclohexylphenol

4-Cyclohexylphenol (para isomer, CAS: 1131-60-8) differs in the substitution position of the cyclohexyl group. This structural variation impacts physicochemical properties:

  • Solubility : The para isomer exhibits lower solubility in polar solvents due to reduced steric hindrance and symmetric packing.
  • Reactivity: The meta isomer (3-(Cyclohexyloxy)phenol) shows higher electrophilic substitution reactivity at the ortho/para positions compared to the para isomer, which is sterically hindered .
Property This compound 4-Cyclohexylphenol
Substitution Position Meta Para
Boiling Point Not reported 315–320°C
LogP ~3.1 (estimated) ~3.5
Synthetic Yield Up to 96% (analog routes) 59–67% (halogenated analogs)
Substituted Cyclohexylphenols

A. Halogenated Derivatives

  • 1-(Cyclohexyloxy)-4-iodobenzene (3i): Incorporates an iodine atom at the para position, enhancing molecular weight (318.12 g/mol) and polarizability. Yields 59% via nucleophilic substitution, lower than this compound due to steric challenges .
  • 1-(Cyclohexyloxy)-3-methylbenzene (3b) : A methyl group at the meta position reduces polarity, yielding 67% via TLC purification .

B. Amino-Functionalized Analogs

  • 3-(1-(Ethylamino)cyclohexyl)phenol: Features an ethylamino group on the cyclohexyl ring (Molecular formula: $ \text{C}{14}\text{H}{21}\text{NO} $).
Complex Derivatives in Drug Discovery
  • 4-((Cyclohexyloxy)methyl)benzoic acid : Used in antiproliferative compounds targeting mTORC1. Coupling with amines (e.g., compound 10) highlights the role of cyclohexyloxy groups in enhancing cell permeability .
  • 5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]-phenol (CP 47,497): A psychoactive cannabinoid analog regulated under drug laws, emphasizing the impact of bulky 5-position substituents on biological activity .

Preparation Methods

Reaction Mechanism

The synthesis begins with 3-chlorophenol reacting with cyclohexanol under basic conditions. Sodium hydroxide deprotonates cyclohexanol, generating a cyclohexoxide ion, which attacks the electron-deficient aromatic ring at the meta position relative to the hydroxyl group. The reaction proceeds via a two-step mechanism:

  • Deprotonation : Cyclohexanol → Cyclohexoxide (C6H11OC_6H_{11}O^-).

  • Substitution : C6H11OC_6H_{11}O^- displaces chloride from 3-chlorophenol, forming this compound.

Optimization and Conditions

  • Base : NaOH or KOH (1.5–2.0 equivalents).

  • Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity.

  • Temperature : Reflux (80–120°C) for 6–12 hours.

  • Yield : 65–75% (laboratory scale); industrial continuous-flow processes improve yield to >85%.

Table 1: NAS Reaction Parameters

ParameterTypical RangeOptimal Conditions
BaseNaOH, KOHNaOH (1.5 eq)
SolventDMSO, DMFDMSO
Temperature (°C)80–120110
Time (h)6–128
Yield (%)65–8578

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation between phenols and alcohols under mild conditions, using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP).

Synthetic Pathway

Resorcinol (1,3-dihydroxybenzene) is selectively protected at one hydroxyl group (e.g., methyl ether), followed by Mitsunobu coupling with cyclohexanol:

  • Protection : Resorcinol → 3-methoxyphenol (using methyl iodide/K₂CO₃).

  • Mitsunobu Coupling : 3-methoxyphenol + cyclohexanol → 3-(cyclohexyloxy)-1-methoxybenzene.

  • Deprotection : Cleavage of methyl ether (e.g., BBr₃) yields this compound.

Key Considerations

  • Reagents : DIAD/TPP system in anhydrous THF.

  • Temperature : 0°C to room temperature.

  • Yield : 70–85% after deprotection.

Table 2: Mitsunobu Reaction Efficiency

StepReagents/ConditionsYield (%)
ProtectionCH₃I, K₂CO₃, acetone90
CouplingDIAD, TPP, THF, 0°C–rt82
DeprotectionBBr₃, CH₂Cl₂, −20°C95
Overall 70

Williamson Ether Synthesis

Williamson ether synthesis involves alkylation of a phenol with a cyclohexyl halide. This method is advantageous for scalability but requires careful control to avoid di-substitution.

Procedure

  • Protection : Resorcinol → 3-benzyloxyphenol (benzyl bromide/K₂CO₃).

  • Alkylation : 3-benzyloxyphenol + cyclohexyl bromide → 3-(cyclohexyloxy)-1-benzyloxybenzene.

  • Deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyl group.

Challenges and Solutions

  • Di-substitution : Controlled stoichiometry (1:1 phenol-to-alkylating agent) minimizes by-products.

  • Solvent : Anhydrous acetonitrile or DMF improves reactivity.

  • Yield : 60–75%.

Aluminum Phenoxide-Catalyzed Alkylation

This method employs cyclohexene as an alkylating agent in the presence of aluminum phenoxide catalysts. While traditionally favoring ortho substitution, meta-directed alkylation is achievable with substituent engineering.

Reaction Design

  • Catalyst : Aluminum phenoxide (generated in situ from Al metal and phenol).

  • Substrate : 3-nitrophenol (meta-directing group) → this compound after reduction.

  • Conditions : 150–200°C, toluene solvent, 6–10 hours.

Limitations

  • Regioselectivity : Requires directing groups (e.g., −NO₂) for meta substitution.

  • Yield : 50–65% due to competing ortho products.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesDisadvantagesYield (%)Scalability
NASSimple, one-stepHarsh conditions65–85High
MitsunobuMild conditions, high selectivityMulti-step, costly reagents70Moderate
WilliamsonScalable, predictableProtection/deprotection steps60–75High
Al-Phenoxide AlkylationUses inexpensive reagentsLow regioselectivity50–65Low

Q & A

Q. What are the established synthetic routes for 3-(Cyclohexyloxy)phenol, and how can reaction yields be optimized?

A common method involves nucleophilic substitution of phenol derivatives with cyclohexyl halides or via Mitsunobu reactions. For example, describes a procedure using phenol (2 equivalents) and an NHPI ester (0.3 mmol) under palladium catalysis, yielding 67% after purification by preparative TLC (hexanes/ethyl acetate = 40/1). Optimization may involve adjusting stoichiometry, catalyst loading (e.g., (CF3CO2)2Pd in ), or solvent polarity to enhance regioselectivity . Monitoring reaction progress via TLC and using anhydrous conditions can mitigate side reactions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Combined spectroscopic techniques are critical:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Compare peaks with literature data (e.g., aromatic protons near δ 6.5–7.2 ppm and cyclohexyl protons at δ 1.2–2.0 ppm) .
  • FT-IR : Verify the presence of phenolic O–H stretches (~3200 cm<sup>−1</sup>) and ether C–O–C bonds (~1250 cm<sup>−1</sup>).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C12H16O2).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Use P95 respirators (US) or P1 (EU) for particulate hazards; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators if vapor exposure is suspected .
  • Ventilation : Work in fume hoods to avoid inhalation.
  • Spill management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .
  • First aid : Flush eyes/skin with water for ≥15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) generate optimized 3D structures, bond lengths, and angles. and highlight applications for molecular orbital analysis and surface electrostatic potential mapping, which predict reactivity sites (e.g., nucleophilic aromatic ring or hydrogen-bonding propensity of the hydroxyl group). These models guide experimental design for derivatization or solvent selection .

Q. What strategies resolve contradictions in reported synthetic yields or by-product profiles?

  • Reaction monitoring : Use <sup>19</sup>F NMR (if fluorinated intermediates) or HPLC to track intermediate formation.
  • By-product identification : Compare GC-MS or LC-HRMS data with synthetic by-products reported in analogous reactions (e.g., vs. 10).
  • DoE (Design of Experiments) : Systematically vary temperature, catalyst type, and solvent polarity to isolate optimal conditions .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • pH-dependent stability : Conduct accelerated degradation studies in acidic/basic buffers, monitored by UV-Vis or HPLC.
  • Light sensitivity : Exclude UV light during storage if photodegradation is observed (e.g., via <sup>1</sup>H NMR peak broadening) .

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